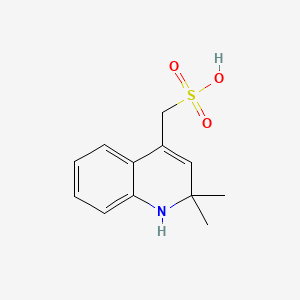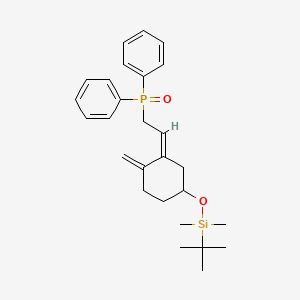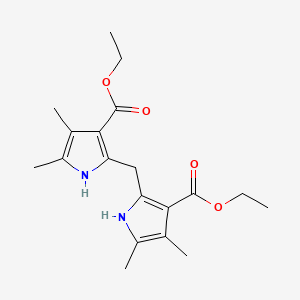
Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole rings. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .
Analyse Des Réactions Chimiques
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole alcohol derivatives.
Applications De Recherche Scientifique
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives, which are of interest in organic synthesis and material science.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other similar compounds, such as:
Diethyl 5,5’-methylenebis(4-phenyl-1H-pyrrole-3-carboxylate): This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: This compound has a different substitution pattern on the pyrrole rings, which can affect its reactivity and applications.
Diethyl 3,4-pyrroledicarboxylate:
Propriétés
Numéro CAS |
94383-16-1 |
|---|---|
Formule moléculaire |
C19H26N2O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
ethyl 2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)12(5)20-14(16)9-15-17(19(23)25-8-2)11(4)13(6)21-15/h20-21H,7-9H2,1-6H3 |
Clé InChI |
ANCMIPMEFNFXRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


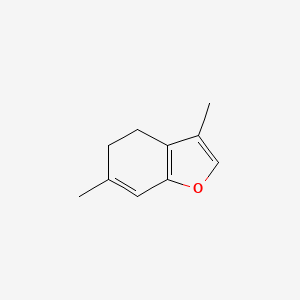
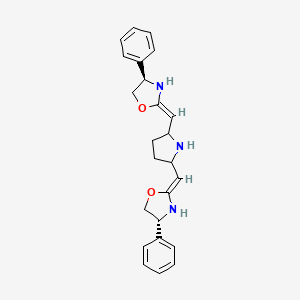

![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

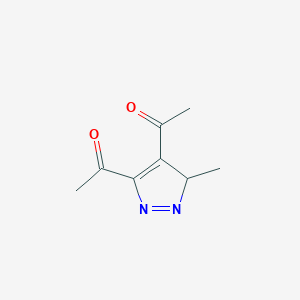
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
